

PVTX-321: A Technical Overview of a Novel Estrogen Receptor Degrader

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Compound of Interest		
Compound Name:	PVTX-321	
Cat. No.:	B15542521	Get Quote

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This document provides an in-depth technical guide on **PVTX-321**, a potent and orally bioavailable heterobifunctional degrader (HBD) of the estrogen receptor (ERα). **PVTX-321** is a promising preclinical candidate for the treatment of ER+/HER2- breast cancer, particularly in cases of acquired resistance to standard endocrine therapies driven by ESR1 mutations.

Discovery and Rationale

Estrogen receptor α (ER α) is a critical therapeutic target in the majority of breast cancers.[1] However, the efficacy of endocrine therapies can be compromised by mutations in the ESR1 gene, which encodes ER α .[2][3] These mutations can lead to constitutive activation of the receptor, driving tumor growth independently of its natural ligand, estradiol.[3][4]

To address this challenge, **PVTX-321** was developed as a heterobifunctional degrader.[3] Unlike traditional inhibitors that only block the receptor's activity, **PVTX-321** is designed to induce the complete degradation and removal of the ERα protein, thereby eliminating its signaling function regardless of mutational status.[3][4] This is achieved by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system.[4] **PVTX-321** is a next-generation agent developed to overcome the limitations of existing treatments for ER+/HER2-breast cancer.[2][5]

Molecular Profile and Mechanism of Action







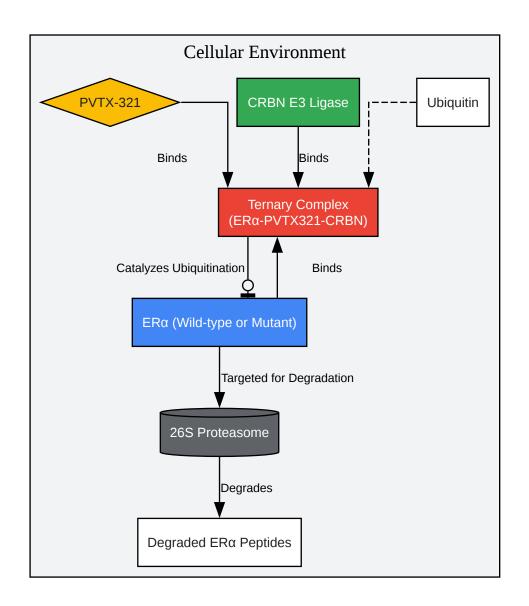
PVTX-321 is a chimeric molecule constructed from a novel spirocyclic ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a linker to a ligand that binds to ERα.[2][5] This dual-binding capacity allows **PVTX-321** to act as a molecular bridge, bringing ERα into close proximity with the CRBN E3 ligase complex.

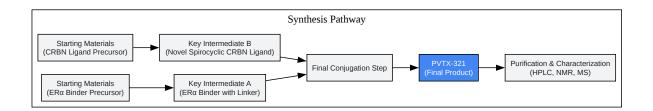
The mechanism of action follows a well-defined pathway for targeted protein degradation:

- Ternary Complex Formation: PVTX-321 simultaneously binds to ERα and CRBN, forming a stable ternary complex.
- Ubiquitination: Within the complex, CRBN facilitates the transfer of ubiquitin molecules to the ERα protein.
- Proteasomal Degradation: The poly-ubiquitinated ERα is then recognized and degraded by the 26S proteasome.

This process results in the efficient and selective removal of both wild-type and mutant ER α proteins.[3][4] Furthermore, **PVTX-321** also acts as a full ER α antagonist, directly inhibiting its function.[3]







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